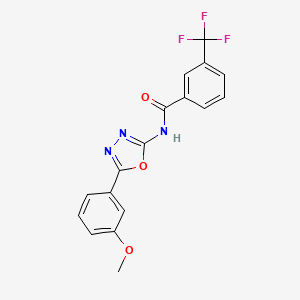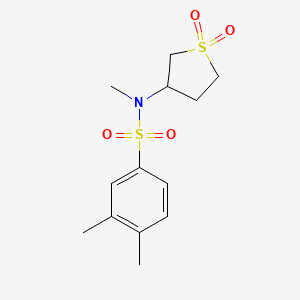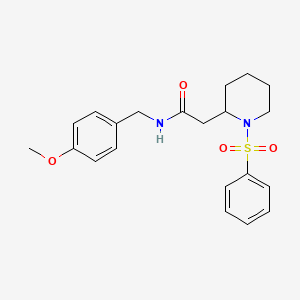![molecular formula C20H14ClN7O3 B2702236 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1171029-92-7](/img/structure/B2702236.png)
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as phenylpyrazoles . It has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
Synthesis Analysis
The synthesis of this compound involves wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . The structure is complex, with a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide”, also known as “N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide”.
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with various molecular targets, making it a candidate for developing new cancer therapies .
Anti-inflammatory Applications
The compound’s structure suggests it could be effective in reducing inflammation. It may inhibit key enzymes and signaling pathways that contribute to inflammatory responses, making it a potential candidate for treating inflammatory diseases .
Antiviral Activity
Research indicates that this compound could possess antiviral properties. Its ability to interfere with viral replication mechanisms makes it a promising candidate for developing antiviral drugs, particularly against RNA and DNA viruses .
Antimicrobial Properties
The compound has been studied for its antimicrobial properties. It can potentially inhibit the growth of various bacterial and fungal strains, making it useful in developing new antibiotics and antifungal agents .
Neuroprotective Effects
There is interest in this compound for its potential neuroprotective effects. It may help protect neurons from damage caused by oxidative stress and other neurotoxic factors, which is valuable in treating neurodegenerative diseases .
Cardiovascular Research
The compound’s ability to modulate specific biochemical pathways suggests it could be beneficial in cardiovascular research. It may help in developing treatments for heart diseases by targeting pathways involved in cardiac function and blood pressure regulation .
Diabetes Management
Preliminary studies suggest that this compound could play a role in managing diabetes. It may influence glucose metabolism and insulin sensitivity, offering a new approach to diabetes treatment .
Antioxidant Activity
The compound has shown potential antioxidant activity, which is crucial in protecting cells from oxidative damage. This property makes it a candidate for developing supplements or drugs aimed at reducing oxidative stress-related conditions .
These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application area offers a unique opportunity for further exploration and development.
A brief review of the biological potential of indole derivatives
作用机制
Target of Action
The primary target of N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is Protein Kinase B (PKB), also known as Akt . PKB is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide interacts with PKB by inhibiting its activity . This compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase .
Biochemical Pathways
The inhibition of PKB by N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation and survival, and its deregulation is frequently observed in cancer .
Pharmacokinetics
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The molecular and cellular effects of N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide’s action include the inhibition of tumor growth in a breast cancer xenograft model . This is likely due to the compound’s ability to inhibit PKB and disrupt the PI3K signaling pathway .
未来方向
The compound has shown promising results in preclinical studies, particularly in the context of cancer treatment . Future research could focus on further exploring its potential as a therapeutic agent, including conducting clinical trials to assess its safety and efficacy in humans. Additionally, the compound’s structure could be further optimized to enhance its biological activity and reduce any potential side effects.
属性
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN7O3/c1-11-9-16(23-19(30)15-3-2-8-31-15)28(26-11)20-24-17-14(18(29)25-20)10-22-27(17)13-6-4-12(21)5-7-13/h2-10H,1H3,(H,23,30)(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIGTMSVISXAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

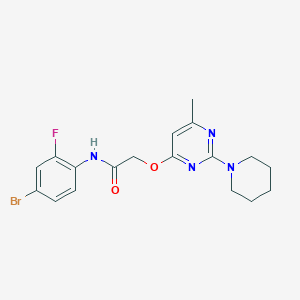
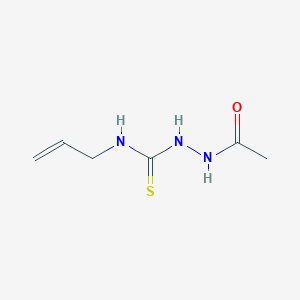

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2702160.png)
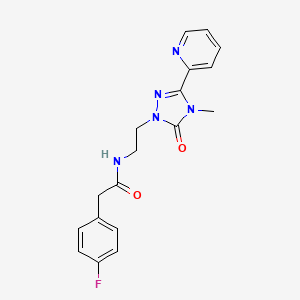
![1-Naphthalen-2-ylsulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2702168.png)
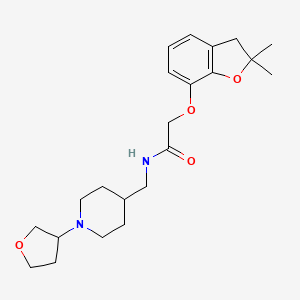

![8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile](/img/structure/B2702171.png)

